molecular formula C15H12N2O2S B5083621 N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide

Cat. No.: B5083621
M. Wt: 284.3 g/mol
InChI Key: RAHITDISHTVNAA-UHFFFAOYSA-N
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Description

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide is a compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are heterocyclic compounds containing a five-membered ring with both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a furan ring attached to a carboxamide group, which is further connected to a phenyl ring substituted with a 2-methyl-1,3-thiazol-4-yl group. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Properties

IUPAC Name

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c1-10-16-13(9-20-10)11-4-6-12(7-5-11)17-15(18)14-3-2-8-19-14/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHITDISHTVNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501323012
Record name N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671543
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

688310-22-7
Record name N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide (H₂O₂) for oxidation, sodium borohydride (NaBH₄) for reduction, and halogenating agents for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its antibacterial and antifungal activities . In medicine, it shows potential as an anti-inflammatory and antitumor agent . Additionally, it has applications in the industry as a precursor for the synthesis of dyes, biocides, and fungicides .

Mechanism of Action

The mechanism of action of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is similar to that of other thiazole derivatives, which exhibit their effects through interactions with various enzymes and receptors.

Comparison with Similar Compounds

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide can be compared with other thiazole derivatives such as sulfathiazole, ritonavir, abafungin, bleomycin, and tiazofurin While these compounds share the thiazole ring structure, they differ in their substituents and biological activities For example, sulfathiazole is primarily used as an antimicrobial drug, whereas ritonavir is an antiretroviral drug

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